LJH685

Description

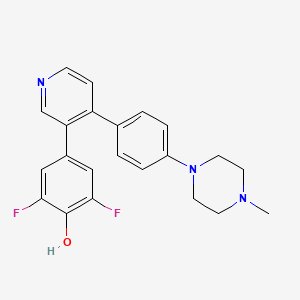

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUFKDGKRLMXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627710-50-2 | |

| Record name | LJH-685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LJH-685 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LJH685: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJH685 is a potent and selective, ATP-competitive pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. By specifically targeting the N-terminal kinase domain of RSK isoforms 1, 2, and 3, this compound effectively abrogates their catalytic activity. This inhibition leads to a cascade of downstream effects, primarily centered on the modulation of Y-box binding protein 1 (YB-1) phosphorylation. The reduction in phosphorylated YB-1 culminates in significant anti-proliferative effects in cancer cells, including cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-RSK Inhibition

This compound functions as a potent, ATP-competitive inhibitor of the RSK family of kinases, which are key downstream effectors of the MAPK/ERK signaling pathway.[1] Structural analyses have confirmed that this compound binds to the N-terminal kinase ATP-binding site of RSK2.[2] This binding is characterized by an unusual nonplanar conformation of the inhibitor, which is thought to contribute to its high selectivity for the RSK kinase family.[2] this compound exhibits potent inhibitory activity against the N-terminal kinase domains of RSK1, RSK2, and RSK3, with low nanomolar efficacy.[1][3]

Data Presentation: Potency and Efficacy

The inhibitory potency of this compound against RSK isoforms and its anti-proliferative effect on various cancer cell lines are summarized in the tables below.

| Target | IC50 (nM) | Assay Type |

| RSK1 | 6 | Cell-free enzymatic assay |

| RSK2 | 5 | Cell-free enzymatic assay |

| RSK3 | 4 | Cell-free enzymatic assay |

Table 1: In Vitro Inhibitory Potency of this compound against RSK Isoforms. [1][3] Data represents the concentration of this compound required to inhibit 50% of the kinase activity.

| Cell Line | Cancer Type | EC50 (µM) | Assay Type |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 | Soft Agar Assay (Anchorage-independent growth) |

| H358 | Non-Small Cell Lung Cancer | 0.79 | Soft Agar Assay (Anchorage-independent growth) |

| MOLM-13 | Acute Myeloid Leukemia | 22 | CellTox Green Assay (72 hr) |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. [3] Data represents the effective concentration of this compound required to inhibit 50% of cell growth or viability.

Signaling Pathway

This compound exerts its effects by intervening in the well-established MAPK/ERK/RSK signaling cascade. The pathway is initiated by various extracellular signals that lead to the activation of the Ras/Raf/MEK/ERK module. Activated ERK then directly phosphorylates and activates RSK. A primary and critical downstream substrate of RSK is Y-box binding protein 1 (YB-1). Phosphorylation of YB-1 at serine 102 is a key event that promotes its nuclear translocation and subsequent regulation of target gene transcription. These target genes are involved in cell proliferation, survival, and drug resistance.[4][5] By inhibiting RSK, this compound prevents the phosphorylation of YB-1, thereby blocking its pro-tumorigenic functions.[1]

Downstream of YB-1, several key regulators of the cell cycle and apoptosis are affected. YB-1 has been shown to regulate the transcription of genes such as CDC6, which is crucial for the initiation of DNA replication.[6] Inhibition of YB-1 by this compound can therefore lead to a reduction in S-phase entry.[6] Furthermore, YB-1 can influence the expression of cyclins and cyclin-dependent kinases (CDKs), as well as CDK inhibitors like p21Cip1 and p16INK4A, which collectively govern the G1/S transition of the cell cycle.[6] YB-1 also plays a role in apoptosis by regulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

RSK Enzymatic Kinase Assay

This assay quantifies the in vitro potency of this compound against purified RSK isoforms.

-

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 proteins.

-

Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH).

-

ATP.

-

This compound.

-

Kinase assay buffer.

-

Detection reagent (e.g., HTRF KinEASE-STK S1 kit).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the RSK enzyme, peptide substrate, and this compound dilutions to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective enzyme.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on a suitable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.[1]

-

Cell Proliferation and Viability Assays

These assays determine the anti-proliferative effects of this compound on cancer cell lines.

-

Anchorage-Dependent Growth (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values from the dose-response curve.[1]

-

-

-

Anchorage-Independent Growth (Soft Agar Colony Formation Assay):

-

Procedure:

-

Prepare a base layer of 0.6% agar in culture medium in 6-well plates.

-

Resuspend cancer cells in culture medium containing 0.3% agar and the desired concentrations of this compound.

-

Layer the cell suspension on top of the base agar layer.

-

Incubate the plates at 37°C in a humidified incubator for 14-21 days, adding fresh medium with this compound every 3-4 days.

-

Stain the colonies with crystal violet.

-

Count the number of colonies and calculate the percentage of inhibition relative to the vehicle control.

-

-

Western Blot Analysis of YB-1 Phosphorylation

This method is used to assess the direct downstream effect of this compound on its target pathway.

-

Procedure:

-

Plate cancer cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-YB-1 (Ser102), total YB-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-YB-1 signal to total YB-1 and the loading control.

-

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle distribution.

-

Procedure:

-

Treat cancer cells with this compound or vehicle control for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound.

-

Procedure (Annexin V/PI Staining):

-

Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of a kinase inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective pan-RSK inhibitor. Its mechanism of action is centered on the inhibition of the MAPK/ERK/RSK signaling pathway, leading to reduced phosphorylation of the key downstream effector, YB-1. This targeted inhibition translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell models, particularly in an anchorage-independent growth context. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other RSK inhibitors in oncology and related fields.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Y-box binding protein-1 (YB-1) promotes cell cycle progression through CDC6-dependent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]

LJH685: A Technical Guide to a Potent and Selective Pan-RSK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJH685 is a potent, ATP-competitive, and selective small-molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It exhibits low nanomolar efficacy against RSK1, RSK2, and RSK3, making it a valuable tool for investigating the biological roles of these kinases in cellular processes such as proliferation, survival, and motility. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, in vitro efficacy, and detailed protocols for key experimental assays. Furthermore, it visualizes the critical signaling pathway affected by this compound and outlines experimental workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the family of p90 ribosomal S6 kinases (RSKs), which are key downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] this compound acts as a pan-RSK inhibitor, effectively targeting the N-terminal kinase domain of RSK isoforms 1, 2, and 3 in an ATP-competitive manner.[2][3] Structural analysis has confirmed that this compound binds to the ATP-binding site of the RSK2 N-terminal kinase domain.[3] Its unique non-planar conformation is believed to contribute to its high selectivity for the RSK family over other kinases.[3]

A critical downstream substrate of RSK is the Y-box binding protein 1 (YB-1), a transcription factor implicated in cancer progression. RSK-mediated phosphorylation of YB-1 at serine 102 (Ser102) is a key event in the regulation of cell growth and survival.[3][4] this compound effectively inhibits the phosphorylation of YB-1 at this site, leading to anti-proliferative effects in cancer cell lines that are dependent on the MAPK pathway, particularly in anchorage-independent growth conditions.[1][3][4]

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of this compound.

| Target | IC50 (nM) |

| RSK1 | 6 |

| RSK2 | 5 |

| RSK3 | 4 |

| Table 1: In vitro inhibitory activity of this compound against RSK isoforms. Data sourced from multiple references.[1][2] |

| Cell Line | Assay Type | EC50 (µM) |

| MDA-MB-231 | Anchorage-Independent Growth (Soft Agar) | 0.73 |

| H358 | Anchorage-Independent Growth (Soft Agar) | 0.79 |

| Table 2: Anti-proliferative activity of this compound in cancer cell lines. Data sourced from MedchemExpress.[1] |

Signaling Pathway

This compound targets the MAPK signaling pathway by directly inhibiting RSK. The following diagram illustrates the canonical pathway leading to RSK activation and its subsequent phosphorylation of YB-1, which is blocked by this compound.

Experimental Protocols

Detailed methodologies for key assays are provided below.

RSK Enzymatic Assay

This protocol assesses the direct inhibitory effect of this compound on recombinant RSK isoforms.

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 proteins

-

Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)

-

ATP

-

This compound

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the RSK enzyme (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3), peptide substrate (200 nM), and this compound dilutions to the assay buffer.

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Anchorage-Independent Cell Growth Assay (Soft Agar)

This assay measures the effect of this compound on the tumorigenic potential of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, H358)

-

Complete cell culture medium

-

Agarose (low melting point)

-

This compound

-

6-well plates

-

Sterile PBS

Procedure:

-

Bottom Agar Layer:

-

Prepare a 1.2% agarose solution in sterile water and autoclave.

-

Prepare a 2x concentrated complete cell culture medium.

-

Mix equal volumes of the 1.2% agarose (melted and cooled to 40-42°C) and the 2x medium to obtain a final concentration of 0.6% agarose in 1x medium.

-

Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.

-

-

Cell Layer:

-

Trypsinize and count the cells.

-

Prepare a 0.7% agarose solution.

-

Resuspend the cells in complete medium at a density of 8,000 cells/mL.

-

Mix the cell suspension with the 0.7% agarose solution (cooled to 37°C) to a final agarose concentration of 0.35%.

-

Immediately plate 1.5 mL of this cell-agarose suspension on top of the solidified bottom agar layer.

-

-

Treatment:

-

After the cell layer solidifies, add 2 mL of complete medium containing various concentrations of this compound (or DMSO as a vehicle control) to each well.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Replenish the medium with fresh this compound-containing medium every 3-4 days.

-

-

Quantification:

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

-

Wash the wells with PBS to remove excess stain.

-

Count the number of colonies in each well using a microscope or an automated colony counter.

-

Calculate the EC50 value based on the reduction in colony formation at different this compound concentrations.

-

Western Blot for Phospho-YB-1 (Ser102)

This protocol is for detecting the phosphorylation status of YB-1 in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-YB-1 (Ser102)

-

Mouse anti-total YB-1

-

Rabbit or mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Membrane Transfer and Blocking:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total YB-1 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Conclusion

This compound is a highly potent and selective research tool for elucidating the roles of RSK kinases in health and disease. Its ability to specifically inhibit RSK activity and downstream signaling provides a powerful means to investigate the therapeutic potential of targeting the MAPK/RSK pathway in various cancers and other pathological conditions. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

LJH685: A Technical Guide to a Potent and Selective RSK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJH685 is a potent, ATP-competitive, and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of RSK inhibition.

Introduction to RSK and the Rationale for Inhibition

The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in a variety of human cancers, and RSK has been implicated in regulating cell survival, proliferation, and motility.[1] The four human isoforms of RSK (RSK1, RSK2, RSK3, and RSK4) are directly activated by ERK1/2 and play a crucial role in phosphorylating numerous cytosolic and nuclear substrates. Given its central role in MAPK-driven oncogenesis, the development of potent and selective RSK inhibitors represents a promising therapeutic strategy. This compound was developed as a chemical probe to enable a thorough evaluation of RSK as a therapeutic target in oncology.[1]

Discovery and Mechanism of Action of this compound

This compound was identified as a potent and selective inhibitor of the RSK family of kinases.[1] Structural analysis has confirmed that this compound binds to the ATP-binding site of the N-terminal kinase domain of RSK2.[1] The inhibitor adopts an unusual nonplanar conformation, which is believed to contribute to its high selectivity for the RSK kinase family.[1]

Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes. Upon activation by upstream signals, such as growth factors, ERK1/2 translocates to the nucleus and cytoplasm where it phosphorylates and activates a variety of substrates, including the RSK family of kinases. Activated RSK, in turn, phosphorylates its own set of downstream targets, such as the Y-box binding protein 1 (YB1), leading to changes in gene expression and promoting cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of RSK, thereby blocking the phosphorylation of its downstream substrates and inhibiting the pro-proliferative and pro-survival signals of the MAPK pathway.

Caption: MAPK-RSK Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of this compound.

| Target | IC50 (nM) |

| RSK1 | 6 |

| RSK2 | 5 |

| RSK3 | 4 |

| Table 1: In Vitro Biochemical Potency of this compound against RSK Isoforms.[2][3] |

| Cell Line | Assay Type | EC50 (µM) |

| MDA-MB-231 | Soft Agar Growth | 0.73 |

| H358 | Soft Agar Growth | 0.79 |

| Table 2: Cellular Activity of this compound in Cancer Cell Lines.[2] |

Experimental Protocols

In Vitro RSK Kinase Assay

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against RSK isoforms.

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 enzymes.

-

Peptide substrate: biotin-AGAGRSRHSSYPAGT-OH.

-

ATP.

-

This compound.

-

Assay buffer.

-

Detection reagent.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the RSK enzyme (1 nmol/L RSK1, 0.1 nmol/L RSK2, or 1 nmol/L RSK3), the peptide substrate (200 nmol/L), and the appropriate dilution of this compound.[3]

-

Initiate the kinase reaction by adding ATP at the Km concentration for each enzyme (5 µmol/L for RSK1, 20 µmol/L for RSK2, and 10 µmol/L for RSK3).[3]

-

Incubate the reaction at room temperature for a specified time.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Caption: In Vitro Kinase Assay Workflow.

Cellular Proliferation Assay

This protocol outlines the method for assessing the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, H358).

-

Cell culture medium and supplements.

-

96-well tissue culture plates.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Procedure:

-

Seed 1000 cells per well in a 96-well plate and allow them to attach overnight.[3]

-

Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µM).[2]

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]

-

Measure the luminescent signal using a plate reader.

-

Calculate the EC50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

In Vivo, Pharmacokinetic, and Clinical Development Status

As of the latest available information, there is no publicly reported in vivo efficacy, pharmacokinetic, or pharmacodynamic data for this compound. The compound is currently considered to be in the preclinical stage of development.

Drug Discovery and Development Logic

The discovery and development of a targeted kinase inhibitor like this compound typically follows a structured process. This begins with target identification and validation, followed by high-throughput screening to identify initial hits. Promising hits undergo lead optimization to improve potency, selectivity, and drug-like properties. The optimized lead compound, in this case this compound, then proceeds to preclinical development, which includes in-depth in vitro and in vivo characterization, before a decision is made to advance to clinical trials.

Caption: this compound Drug Discovery and Development Workflow.

Conclusion

This compound is a valuable research tool for elucidating the role of RSK in cancer biology. Its high potency and selectivity make it a suitable probe for preclinical studies. The data presented in this guide demonstrate its ability to inhibit RSK kinase activity and suppress the growth of cancer cells in vitro. Further investigation, particularly in in vivo models, will be necessary to fully assess its therapeutic potential.

References

LJH685: A Comprehensive Technical Profile of a Selective RSK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document details its inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling pathways.

Executive Summary

This compound is a potent, ATP-competitive, and selective pan-RSK inhibitor.[1] Structural analysis has revealed that this compound binds to the N-terminal kinase ATP-binding site of RSK2, adopting an unusual non-planar conformation that contributes to its high selectivity for the RSK family of kinases.[2] This inhibitor effectively modulates cellular processes by targeting the RSK signaling cascade, which is a key component of the MAPK/ERK pathway. Its high selectivity makes it a valuable tool for investigating the specific roles of RSK in cellular functions and a potential candidate for therapeutic development in oncology and other diseases where the MAPK pathway is dysregulated.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against multiple kinases, demonstrating high potency for RSK isoforms and significant selectivity over a broad panel of other kinases.

Inhibitory Activity Against Primary Targets

This compound demonstrates low nanomolar potency against the enzymatic activities of RSK1, RSK2, and RSK3.

| Target Kinase | IC50 (nM) |

| RSK1 | 6[1][3] |

| RSK2 | 5[1][3] |

| RSK3 | 4[1][3] |

Broad Kinase Selectivity

The selectivity of this compound was assessed using the KinomeScan platform, a competition-binding assay, against a panel of 96 kinases at a concentration of 10 µM. The results demonstrated the superior specificity of this compound for RSK family kinases compared to other inhibitors like BI-D1870.[4]

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the in vitro determination of the half-maximal inhibitory concentration (IC50) of this compound against RSK isoforms.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant RSK1, RSK2, and RSK3.

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 proteins.[3]

-

Peptide substrate: biotin-AGAGRSRHSSYPAGT-OH.[3]

-

Adenosine 5'-triphosphate (ATP).

-

This compound compound.

-

Assay Buffer.

-

96-well plates.

-

Plate reader for signal detection.

Procedure:

-

Prepare serial dilutions of this compound at appropriate concentrations.

-

In a 96-well plate, add the recombinant RSK enzyme (1 nmol/L for RSK1, 0.1 nmol/L for RSK2, or 1 nmol/L for RSK3).[3]

-

Add the peptide substrate to a final concentration of 200 nmol/L.[3]

-

Add the diluted this compound to the wells. Include a control group with no inhibitor.

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective enzyme (5 µmol/L for RSK1, 20 µmol/L for RSK2, and 10 µmol/L for RSK3).[3]

-

Incubate the plate at a controlled temperature for a specified period.

-

Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol describes the methodology to assess the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the growth of MAPK pathway-dependent cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, H358).[1]

-

Cell growth medium.

-

This compound compound.

-

96-well tissue culture-treated plates.[3]

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.[3]

-

Luminometer.

Procedure:

-

Seed 1000 cells per well in a 96-well plate in the appropriate cell growth medium.[3]

-

Allow the cells to attach and grow for a designated period.

-

Treat the cells with various concentrations of this compound (e.g., 0.01-100 μM).[1] Include a vehicle control (e.g., DMSO).

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]

-

Measure the luminescent signal using a luminometer. The signal is proportional to the number of viable cells.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Target Engagement

This protocol is used to confirm the inhibition of RSK activity in cells by measuring the phosphorylation of its downstream target, YB1.

Objective: To assess the ability of this compound to inhibit the phosphorylation of Y-box binding protein 1 (YB1) at Ser102 in cells.

Materials:

-

Cancer cell lines.

-

This compound compound.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-YB1 (Ser102) and anti-total YB1.

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1-10 μM) for 4 hours.[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary anti-phospho-YB1 antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total YB1 antibody as a loading control.

-

Analyze the band intensities to determine the extent of YB1 phosphorylation inhibition.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and the general experimental workflows.

References

The Role of RSK Inhibition by LJH685 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases represents a critical node in the RAS/MAPK signaling pathway, frequently dysregulated in various cancers. RSK activation is implicated in promoting cell survival, proliferation, and motility, making it a compelling target for therapeutic intervention. LJH685 has emerged as a potent and selective pan-RSK inhibitor, demonstrating significant anti-proliferative effects in preclinical cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cells, and detailed methodologies for key experimental procedures used to characterize its activity.

Introduction to RSK in Cancer

The RSK family comprises four isoforms (RSK1-4) that act as downstream effectors of the extracellular signal-regulated kinase (ERK) pathway.[1][2] Upon activation by growth factors and mitogens, ERK phosphorylates and activates RSK, which in turn phosphorylates a plethora of cytoplasmic and nuclear substrates involved in cell growth, survival, and proliferation.[3][4] Dysregulation of RSK activity has been linked to the pathogenesis of several cancers, including breast, prostate, and lung cancer, making it an attractive target for novel anti-cancer therapies.[3]

This compound: A Potent and Selective RSK Inhibitor

This compound is a potent, ATP-competitive inhibitor of the RSK family of kinases.[5][6] Structural analyses have confirmed that this compound binds to the N-terminal kinase ATP-binding site of RSK2.[5][7] This binding is characterized by an unusual nonplanar conformation, which is thought to contribute to its high selectivity for RSK kinases.[5][7]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against the kinase activity of RSK isoforms and the half-maximal effective concentrations (EC50) for inhibiting cancer cell growth are summarized below.

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |

| Biochemical Kinase Assay | RSK1 | - | 6 | [6][8] |

| Biochemical Kinase Assay | RSK2 | - | 5 | [6][8] |

| Biochemical Kinase Assay | RSK3 | - | 4 | [6][8] |

| Anchorage-Independent Growth | - | MDA-MB-231 | 730 | [5] |

| Anchorage-Independent Growth | - | H358 | 790 | [5] |

Mechanism of Action of this compound in Cancer

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key RSK substrates. One of the well-characterized downstream targets is the Y-box binding protein 1 (YB1).

Inhibition of YB1 Phosphorylation

YB1 is a transcription and translation factor that is overexpressed in many cancers and is associated with poor prognosis. RSK directly phosphorylates YB1 at serine 102 (S102), which promotes its nuclear translocation and transcriptional activity, leading to the expression of genes involved in cell proliferation and drug resistance. This compound effectively blocks the phosphorylation of YB1 at S102 in cancer cells.[5][9] The inhibition of YB1 phosphorylation by this compound correlates with the inhibition of anchorage-independent growth in a subset of cancer cell lines.[5][10]

RSK Signaling Pathway

The following diagram illustrates the position of RSK in the MAPK signaling cascade and the point of intervention by this compound.

Caption: MAPK/RSK signaling pathway and this compound inhibition.

Effects on Cell Proliferation and Survival

In MAPK pathway-dependent cancer cell lines, this compound has been shown to have anti-proliferative effects, induce apoptosis, and cause cell-cycle regulation.[8] Notably, the growth inhibitory effects of this compound are more pronounced in anchorage-independent growth conditions, which mimics the growth of tumors in vivo, as opposed to standard two-dimensional cell culture.[5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

RSK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RSK isoforms.

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 proteins

-

Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)

-

ATP

-

This compound

-

Assay buffer

-

Kinase detection reagents

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the RSK enzyme, peptide substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective RSK isoform (RSK1: 5 µmol/L; RSK2: 20 µmol/L; RSK3: 10 µmol/L).[8]

-

Incubate the reaction mixture at room temperature for a specified time.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: Workflow for an in vitro RSK kinase inhibition assay.

Cell Viability Assay (Anchorage-Dependent)

This assay determines the effect of this compound on the proliferation of cancer cells grown in a monolayer.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

96-well tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed 1,000 cells per well in a 96-well plate and allow them to attach overnight.[8]

-

Treat the cells with a range of concentrations of this compound (e.g., up to 100 µM).[8]

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.[8]

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC50 value.

Anchorage-Independent Growth Assay (Soft Agar)

This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of malignant transformation, and the inhibitory effect of this compound on this process.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Agar

-

This compound

-

6-well plates

-

Cell viability stain (e.g., Crystal Violet or a fluorescent dye)

Procedure:

-

Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Resuspend cancer cells in a top layer of 0.3-0.4% agar in cell culture medium containing various concentrations of this compound.

-

Overlay the cell suspension onto the base agar layer.

-

Incubate the plates for 10-21 days at 37°C, adding fresh medium containing this compound periodically to maintain drug exposure.

-

After the incubation period, stain the colonies with Crystal Violet or a fluorescent viability dye.

-

Count the number and measure the size of the colonies.

-

Calculate the percentage of inhibition of colony formation at different this compound concentrations.

Caption: Workflow for an anchorage-independent growth assay.

Western Blotting for Phospho-YB1 (S102)

This technique is used to detect the levels of phosphorylated YB1 in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-YB1 (S102) and anti-total YB1

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time (e.g., 4 hours).[5]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-YB1 (S102) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total YB1 to confirm equal protein loading.

Preclinical and Clinical Status

While this compound has demonstrated promising anti-cancer activity in in vitro and cellular assays, there is currently no publicly available information on its evaluation in in vivo animal models or its progression into clinical trials. It is important to note that another pan-RSK inhibitor, PMD-026, is currently undergoing clinical investigation. The development of selective RSK inhibitors like this compound is crucial for further elucidating the therapeutic potential of targeting the RSK pathway in cancer.

Conclusion

This compound is a potent and selective pan-RSK inhibitor that effectively targets the MAPK signaling pathway in cancer cells. Its ability to inhibit the phosphorylation of key downstream substrates like YB1 and to suppress anchorage-independent growth highlights the therapeutic potential of RSK inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RSK inhibitors in preclinical cancer research. Further studies, particularly in in vivo models, are warranted to fully assess the therapeutic utility of this compound for the treatment of cancer.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. Phospho-YB1 (Ser102) (C34A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. YB-1 Phosphorylation at Serine 209 Inhibits Its Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LJH685: A Potent and Selective RSK Inhibitor

This technical guide provides a comprehensive overview of the preclinical data available for LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action, in vitro activity, and experimental protocols.

Core Mechanism of Action

This compound is an ATP-competitive, pan-inhibitor of the Ribosomal S6 Kinase (RSK) family, targeting the N-terminal kinase domain.[1][2][3] The RSK family of serine/threonine kinases are key downstream effectors of the Ras/Raf/MEK/ERK signaling pathway.[4] By inhibiting RSK, this compound effectively modulates downstream signaling, most notably by reducing the phosphorylation of Y-box binding protein 1 (YB1) at the Ser102 residue.[1][3] Structural analysis has confirmed that this compound binds to the ATP-binding site of RSK2, adopting an unusual nonplanar conformation which is believed to contribute to its high selectivity for the RSK kinase family.[3]

Signaling Pathway

The diagram below illustrates the position of RSK within the MAPK signaling cascade and the inhibitory action of this compound.

Quantitative In Vitro Data

This compound demonstrates potent inhibition of RSK isoforms in enzymatic assays and effectively suppresses cell growth in various cancer cell lines, particularly under anchorage-independent conditions.

Enzymatic Inhibition

The inhibitory activity of this compound against recombinant full-length RSK isoforms 1, 2, and 3 was determined through biochemical kinase assays.

| Target | IC50 (nM) |

| RSK1 | 6[1][5] |

| RSK2 | 5[1][5] |

| RSK3 | 4[1][5] |

Cellular Activity

The anti-proliferative effects of this compound have been evaluated in a diverse panel of human cancer cell lines. The half-maximal effective concentrations (EC50) for growth inhibition are summarized below.

| Cell Line | Cancer Type | Assay Type | EC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Soft Agar Growth | 0.73[1] |

| NCI-H358 | Non-Small Cell Lung Cancer | Soft Agar Growth | 0.79[1] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTiter-Glo) | 9.71[1] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTox Green) | 22[1] |

Profiled Cancer Cell Lines

This compound has been tested across a broad range of cancer cell lines, demonstrating the antiproliferative effects of RSK inhibition in MAPK pathway-dependent cancers.[5]

| Cancer Type | Cell Lines |

| Lung | Calu6, NCI-H2122, NCI-H358, NCI-H727, NCI-H2087 |

| Colorectal | SW620, SW480, HT29, Colo205 |

| Pancreatic | Capan-2, MiaPaCa2, SW1990, Panc02.03 |

| Breast | MDA-MB-231 |

| Melanoma | A375, G361, Malme3M, WM1799, WM983B, WM266-4 |

| Leukemia | MOLM-13, MV4-11 |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below. These protocols are based on published studies and vendor-supplied information.

In Vitro RSK Enzymatic Assay

This protocol assesses the direct inhibitory effect of this compound on RSK kinase activity.

-

Enzyme Preparation : Use recombinant full-length RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), or RSK3 (1 nmol/L).[5]

-

Substrate : Prepare a 200 nmol/L solution of the peptide substrate biotin-AGAGRSRHSSYPAGT-OH.[5]

-

ATP : Use ATP at a concentration equal to the Km for each respective enzyme (RSK1: 5 µmol/L; RSK2: 20 µmol/L; RSK3: 10 µmol/L).[5]

-

Inhibitor Preparation : Prepare serial dilutions of this compound.

-

Reaction : In a suitable reaction buffer, combine the RSK enzyme, peptide substrate, ATP, and this compound dilutions.

-

Incubation : Allow the reaction to proceed for a specified time at a controlled temperature.

-

Detection : Quantify peptide phosphorylation using a suitable detection method, such as a luminescence-based assay, to determine the level of inhibition and calculate IC50 values.

Cellular Proliferation Assay (Anchorage-Dependent)

This protocol measures the effect of this compound on the growth of adherent cancer cells.

-

Cell Plating : Seed 1,000 cells per well into 96-well tissue culture-treated plates in appropriate cell growth medium.[5]

-

Compound Addition : After allowing cells to adhere, add appropriate dilutions of this compound (or DMSO as a vehicle control) to the medium.[5]

-

Incubation : Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]

-

Viability Assessment : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.[5]

-

Data Acquisition : Measure luminescence using a plate reader to determine the number of viable cells relative to the control.

Anchorage-Independent Growth Assay (Soft Agar)

This assay evaluates the ability of this compound to inhibit a key characteristic of tumorigenicity.

-

Base Layer : Prepare a base layer of agar mixed with cell culture medium in 6-well plates.

-

Cell Layer : Mix cells (e.g., MDA-MB-231, NCI-H358) with a lower concentration of agar and serial dilutions of this compound.

-

Plating : Plate the cell-agar mixture on top of the base layer.

-

Incubation : Incubate for 14-21 days, feeding the colonies with medium containing the respective this compound concentration every 3-4 days.

-

Analysis : Stain colonies with crystal violet and count them to determine the EC50 for inhibition of colony formation.

Western Blot for Target Modulation

This method is used to confirm that this compound inhibits the phosphorylation of its downstream target, YB1, in cells.

-

Cell Treatment : Culture cells (e.g., MDA-MB-231, H358) and treat with various concentrations of this compound (e.g., 0.1-10 µM) for 4 hours.[1][6]

-

Lysis : Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against phospho-YB1 (Ser102), total YB1, and a loading control (e.g., GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo and Pharmacokinetic Data

Preclinical in vivo data for this compound as a monotherapy is limited. Reports indicate that this compound suffers from poor pharmacokinetic properties, including high clearance and a very short plasma half-life of approximately 13 minutes in rats, which has largely restricted its use to in vitro applications.[7]

Despite these limitations, one study investigated this compound in combination with the FLT3 inhibitor FF-10101 or the chemotherapeutic agent Daunorubicin in a xenogeneic mouse model of Acute Myeloid Leukemia (AML). The combination reportedly prolonged the survival time of the mice and reduced leukemogenesis, suggesting potential for synergistic activity.[4]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical in vitro evaluation of this compound.

Summary and Future Directions

This compound is a well-characterized, potent, and highly selective tool compound for the in vitro study of RSK signaling. It effectively inhibits RSK kinase activity, leading to decreased phosphorylation of downstream substrates like YB1 and subsequent anti-proliferative effects in various cancer cell models.[5] Its primary utility is in elucidating the cellular functions of RSK and exploring RSK inhibition as a therapeutic strategy, particularly in cancers with a dependency on the MAPK pathway or those that have developed resistance to upstream inhibitors like BRAF or MEK inhibitors.[3][8] However, its poor pharmacokinetic profile makes it unsuitable for in vivo monotherapy studies, highlighting the need for developing next-generation RSK inhibitors with improved drug-like properties for clinical translation.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human melanoma cells resistant to MAPK inhibitors can be effectively targeted by inhibition of the p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

LJH685 Binding to RSK2 N-terminal Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling pathway, playing a significant role in cell proliferation, survival, and motility.[1] Among the four human isoforms (RSK1-4), RSK2 has been implicated in various cancers, making it a compelling target for therapeutic intervention. LJH685 is a potent and selective, ATP-competitive inhibitor of the RSK family of kinases.[2][3] Structural analysis has confirmed that this compound directly binds to the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2.[4][5] This technical guide provides a comprehensive overview of the binding of this compound to the RSK2 NTKD, including quantitative binding data, detailed experimental protocols, and visualization of the relevant biological and experimental workflows.

Quantitative Binding Data

This compound demonstrates high potency against RSK1, RSK2, and RSK3. The primary method for quantifying this interaction has been through the determination of IC50 values in biochemical kinase assays. To date, specific dissociation constants (Kd) or inhibition constants (Ki) from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the this compound-RSK2 interaction have not been reported in the available literature.

Table 1: this compound Inhibition of RSK Isoforms

| Target | IC50 (nM) |

| RSK1 | 6[2][6] |

| RSK2 | 5[2][6] |

| RSK3 | 4[2][6] |

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

The inhibitory activity of this compound against RSK isoforms was determined using a biochemical kinase assay. This assay measures the phosphorylation of a peptide substrate by the respective RSK enzyme in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 enzymes.[6]

-

Peptide substrate: biotin-AGAGRSRHSSYPAGT-OH.[6]

-

ATP.[6]

-

This compound.

-

Assay buffer and detection reagents.

Procedure:

-

The RSK enzymes are incubated with the peptide substrate in a suitable kinase assay buffer. The concentrations of the enzymes are as follows: RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), and RSK3 (1 nmol/L).[6]

-

The peptide substrate concentration is 200 nmol/L.[6]

-

This compound is added to the reaction mixture at various dilutions.

-

The kinase reaction is initiated by the addition of ATP. The ATP concentration is kept at the Km value for each respective enzyme: RSK1 (5 µmol/L), RSK2 (20 µmol/L), and RSK3 (10 µmol/L).[6]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of peptide phosphorylation is quantified using a suitable detection method, such as those based on fluorescence, luminescence, or radioactivity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (KinomeScan)

The selectivity of this compound was assessed using the KinomeScan competition-binding assay. This method quantitatively measures the binding of an inhibitor to a large panel of kinases. In this assay, the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured, and a lower amount indicates a stronger interaction with the test compound. This assay was performed against a panel of 96 kinases at a concentration of 10 μmol/L for this compound.[4] While the specific quantitative results for all 96 kinases are not publicly detailed, the study concluded that this compound demonstrates excellent selectivity for RSK family kinases.[4]

Signaling Pathways and Experimental Workflows

RSK2 Signaling Pathway

RSK2 is a key component of the MAPK/ERK signaling cascade. Its activation is initiated by extracellular signals such as growth factors, which leads to the activation of a cascade of kinases. The activated RSK2 then phosphorylates a variety of downstream substrates, influencing cellular processes like gene expression, cell cycle progression, and survival.

Caption: RSK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of this compound against RSK2.

Caption: Workflow for determining the IC50 of this compound against RSK2.

Logical Relationship of this compound Inhibition

This compound acts as an ATP-competitive inhibitor, meaning it binds to the same site on the RSK2 N-terminal kinase domain as ATP, thereby preventing the natural substrate from being phosphorylated.

Caption: Competitive inhibition of RSK2 by this compound at the ATP binding site.

Conclusion

This compound is a highly potent and selective inhibitor of the RSK family of kinases, with a particularly strong activity against RSK2. It functions through an ATP-competitive mechanism by binding to the N-terminal kinase domain. While its inhibitory effects have been well-characterized using biochemical assays, a more comprehensive understanding of its binding thermodynamics and kinetics through biophysical methods would be beneficial. The information and protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery who are investigating the role of RSK2 and the therapeutic potential of its inhibitors.

References

Understanding the Nonplanar Conformation of LJH685: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional characteristics of LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. A key feature of this compound is its unusual nonplanar conformation, which is critical for its high selectivity and efficacy. This document provides a comprehensive overview of the available data, experimental methodologies, and the signaling pathways involved, intended to support further research and drug development efforts.

Core Concepts: The Significance of a Nonplanar Structure

Structural analysis has revealed that this compound adopts an unusual, non-planar conformation when bound to the ATP-binding site of the RSK2 N-terminal kinase domain.[1][2][3][4] This three-dimensional arrangement is a determining factor in its high selectivity for the RSK family of kinases over other related kinases.[1][2] The unique shape allows for specific interactions within the binding pocket that would not be possible for a planar molecule, thus conferring a distinct pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and structural determination of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| RSK1 | Biochemical | 6 nM | [5][6] |

| RSK2 | Biochemical | 5 nM | [5][6] |

| RSK3 | Biochemical | 4 nM | [5][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 Value | Reference |

| MDA-MB-231 | Soft Agar Growth | 0.73 µM | [6] |

| H358 | Soft Agar Growth | 0.79 µM | [6] |

Table 3: Crystallographic Data for this compound in complex with RSK2 (PDB ID: 4NUS)

| Parameter | Value | Reference |

| Resolution | 2.39 Å | [3] |

| R-Value Work | 0.189 | [3] |

| R-Value Free | 0.231 | [3] |

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RSK family of serine/threonine kinases, which are positioned downstream of the MAPK/ERK signaling cascade.[1][6] By blocking RSK activity, this compound prevents the phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB1).[1] This inhibition ultimately leads to the regulation of the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway.[5]

Caption: this compound inhibits RSK, blocking YB1 phosphorylation and downstream cellular processes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

In Vitro Kinase Assay

The inhibitory activity of this compound against RSK isoforms 1, 2, and 3 was determined using a biochemical assay with recombinant full-length RSK proteins.[5]

-

Enzyme Preparation : Recombinant full-length RSK1, RSK2, and RSK3 are expressed and purified.

-

Compound Preparation : this compound is serially diluted to a range of concentrations.

-

Reaction Mixture : The kinase, a suitable substrate (e.g., a specific peptide), and ATP are combined in a reaction buffer.

-

Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

-

Detection : Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based assay that measures the remaining ATP.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (Anchorage-Independent Growth)

The effect of this compound on the proliferation of cancer cell lines such as MDA-MB-231 and H358 was assessed in an anchorage-independent growth setting using a soft agar colony formation assay.[6]

-

Cell Seeding : A base layer of agar in culture medium is prepared in a multi-well plate. A top layer containing a suspension of cells and this compound at various concentrations is then added.

-

Incubation : The plates are incubated for an extended period (e.g., 72 hours) to allow for colony formation.[6]

-

Colony Staining and Counting : Colonies are stained with a vital dye (e.g., crystal violet) and counted.

-

Data Analysis : The EC50 values are determined by plotting the number of colonies against the drug concentration.

Western Blotting for Protein Phosphorylation

To confirm the on-target effect of this compound in cells, Western blotting was used to measure the phosphorylation status of RSK substrates like YB1.[4]

-

Cell Treatment : Cancer cell lines are treated with varying concentrations of this compound for a specified time (e.g., 4 hours).[6]

-

Cell Lysis : Cells are lysed to extract total protein.

-

Protein Quantification : The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-YB1) and the total protein.

-

Detection : Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Analysis : The band intensities are quantified to determine the level of protein phosphorylation relative to the total protein.

X-ray Crystallography

The three-dimensional structure of this compound in complex with the N-terminal kinase domain of RSK2 was determined by X-ray crystallography.[3][4]

Caption: Workflow for determining the crystal structure of this compound in complex with RSK2.

Conclusion

The nonplanar conformation of this compound is a critical determinant of its high potency and selectivity as an RSK inhibitor. The data and experimental protocols summarized in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and to design next-generation inhibitors with improved pharmacological properties. The unique structural features of this compound highlight the importance of considering three-dimensional molecular geometry in modern drug discovery.

References

- 1. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: LJH685 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJH685 is a potent and selective ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] RSK isoforms are implicated in various cancers, making them attractive therapeutic targets.[2][3] this compound demonstrates significant anti-proliferative effects in cancer cell lines dependent on the MAPK pathway by inducing cell-cycle regulation and apoptosis.[4] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.

Data Presentation

Table 1: Biochemical Activity of this compound Against RSK Isoforms

| Target | IC50 (nM) |

| RSK1 | 6 |

| RSK2 | 5 |

| RSK3 | 4 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | EC50 (µM) | Incubation Time |

| MDA-MB-231 | Soft Agar Growth | 0.73 | 72 hours |

| H358 | Soft Agar Growth | 0.79 | 72 hours |

EC50 values represent the concentration of this compound required to inhibit 50% of cell growth in soft agar.[1]

Signaling Pathway

This compound targets the RSK family of kinases, which are key downstream effectors of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and motility. This compound binds to the N-terminal kinase ATP-binding site of RSK, preventing the phosphorylation of its downstream substrates, such as Y-box binding protein 1 (YB1).[2][3]

Caption: this compound inhibits RSK, blocking YB1 phosphorylation and downstream cell proliferation.

Experimental Protocols

Biochemical RSK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant RSK isoforms.

Materials:

-

Recombinant full-length RSK1, RSK2, and RSK3 proteins

-

Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)

-

ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare the enzyme solution by diluting the RSK isoforms in kinase buffer to the following final concentrations: RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), or RSK3 (1 nmol/L).[4]

-

Add 2.5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Prepare the substrate solution by diluting the peptide substrate and ATP in kinase buffer. The final concentrations should be 200 nmol/L for the peptide substrate and at the Km for ATP for each enzyme (RSK1, 5 µmol/L; RSK2, 20 µmol/L; and RSK3, 10 µmol/L).[4]

-

Initiate the kinase reaction by adding 5 µL of the substrate solution to each well.

-

Incubate the plate for 1 hour at room temperature.

-

Stop the reaction and detect the remaining ATP according to the manufacturer's instructions for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

Materials:

-

MAPK pathway-dependent cancer cell lines (e.g., Calu6, NCI-H2122, SW620)[4]

-

Cell growth medium

-

This compound

-

96-well tissue culture-treated plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

Procedure:

-

Seed 1,000 cells per well in 100 µL of cell growth medium in a 96-well plate.[4]

-

Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell growth medium.

-

Add the diluted this compound or medium with DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours.[4]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the EC50 value.

Anchorage-Independent Growth (Soft Agar) Assay

This assay evaluates the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.

Materials:

-

MDA-MB-231 or H358 cells

-

Base agar layer (e.g., 0.6% agar in cell growth medium)

-

Top agar layer (e.g., 0.3% agar in cell growth medium)

-

This compound

-

6-well plates

Procedure:

-

Prepare the base agar layer by mixing 1.2% agar with 2x cell growth medium at a 1:1 ratio and dispense 2 mL into each well of a 6-well plate. Allow it to solidify.

-

Trypsinize and count the cells. Resuspend the cells in cell growth medium.

-

Prepare the top agar layer by mixing the cell suspension with 0.6% agar and 2x cell growth medium containing various concentrations of this compound or DMSO. The final cell density should be around 5,000 cells per well in 0.3% agar.

-

Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, feeding the colonies with 200 µL of medium containing this compound or DMSO every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies and calculate the percent inhibition of colony formation relative to the DMSO control to determine the EC50 value.

Experimental Workflow

Caption: General workflow for in vitro characterization of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of the RSK inhibitor this compound. These assays are essential for determining its biochemical potency, cellular efficacy, and mechanism of action, thereby supporting its further development as a potential therapeutic agent for MAPK-driven cancers.

References

LJH685: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract